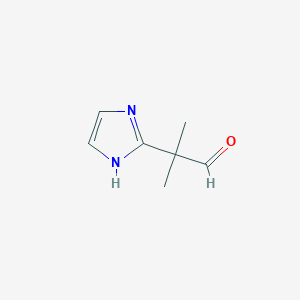
5-Chloro-2-fluoro-3-formylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-fluoro-3-formylbenzoic acid is a chemical compound with the molecular formula C8H4ClFO3 and a molecular weight of 202.57 g/mol . This compound is characterized by the presence of chloro, fluoro, and formyl functional groups attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 5-Chloro-2-fluoro-3-formylbenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the chlorination and fluorination of a benzoic acid derivative, followed by formylation. The reaction conditions often require specific reagents and catalysts to achieve high yields and purity. Industrial production methods may involve optimized reaction conditions and large-scale synthesis techniques to produce the compound efficiently .
Análisis De Reacciones Químicas
5-Chloro-2-fluoro-3-formylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts.
Aplicaciones Científicas De Investigación
5-Chloro-2-fluoro-3-formylbenzoic acid is utilized in various scientific research fields, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical assays and studies involving enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-fluoro-3-formylbenzoic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, while the chloro and fluoro groups can influence the compound’s reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
5-Chloro-2-fluoro-3-formylbenzoic acid can be compared with similar compounds such as:
2-Fluoro-5-formylbenzoic acid: This compound has a similar structure but lacks the chloro group, which can affect its reactivity and applications.
3-Chloro-5-formylbenzoic acid: This compound has a similar structure but lacks the fluoro group, which can influence its chemical properties and uses. The presence of both chloro and fluoro groups in this compound makes it unique and versatile for various applications.
Propiedades
Fórmula molecular |
C8H4ClFO3 |
|---|---|
Peso molecular |
202.56 g/mol |
Nombre IUPAC |
5-chloro-2-fluoro-3-formylbenzoic acid |
InChI |
InChI=1S/C8H4ClFO3/c9-5-1-4(3-11)7(10)6(2-5)8(12)13/h1-3H,(H,12,13) |
Clave InChI |
LLRHVCYQXOZLKD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C=O)F)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-Benzyl-1-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13617277.png)






